N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
N-(2-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core, substituted with methyl groups at positions 4 and 6, an amino group at position 3, and a carboxamide moiety linked to a 2-acetylphenyl group. This compound belongs to a broader class of thienopyridine carboxamides, which have garnered interest due to their diverse pharmacological potentials, including kinase inhibition (e.g., Pim-1), antiplasmodial activity, and insecticidal properties . Its synthesis typically involves multi-step reactions starting from 3-aminothieno[2,3-b]pyridine precursors, often via hydrolysis, cyclization, or condensation with appropriate aldehydes or acylating agents .
Properties
IUPAC Name |
N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-9-8-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-7-5-4-6-12(13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYQPHTPYOADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Functionalized Pyridine Derivatives
The Gewald reaction adaptation enables direct thiophene ring annulation to pyridine systems. Using 4,6-dimethylpyridine-2,3-dicarbonitrile as a starting material, treatment with elemental sulfur and morpholine in DMF at 80°C for 6 hours generates the thieno[2,3-b]pyridine core in 78% yield. Critical parameters:
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Solvent polarity : DMF > DMSO > THF (yield correlation: r² = 0.92).
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Sulfur stoichiometry : Optimal at 1.2 equivalents to avoid polysulfide byproducts.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of sulfur at the α-position of the nitrile group, followed by cyclodehydration. Methyl groups at positions 4 and 6 are introduced via pre-functionalized pyridine starting materials synthesized from methyl acetoacetate and malononitrile.
One-Pot Assembly from Enaminones
A streamlined protocol from Thieme Connect utilizes 2-acetyl-3-(dimethylamino)propenamide derivatives reacting with 2-cyanothioacetamide:
Procedure :
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Charge reactor with enaminone (1 eq), 2-cyanothioacetamide (1.2 eq), K₂CO₃ (2 eq) in DMF.
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Heat at 80°C for 3 hours under N₂.
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Add methyl iodide (1.5 eq) dropwise at 25°C.
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Stir for 12 hours to complete cyclization.
Yield Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +22% vs 60°C |
| K₂CO₃ Equivalents | 2.0 | Max yield |
| Reaction Time | 3h (Step 1) | 90% conversion |
This method achieves 89% yield for the core structure with inherent 4,6-dimethyl groups when using methyl-substituted enaminones.
Regioselective Introduction of the 3-Amino Group
Boronic Acid-Mediated Amination
Adapting the CN104356057A patent methodology, 4,6-dimethylthieno[2,3-b]pyridine-3-boronic acid undergoes amination:
Synthetic Protocol :
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Dissolve thienopyridine boronic acid (1 eq) in MeOH/H₂O (3:1).
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Add NH₄OH (5 eq) and CuO (0.1 eq).
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Stir at 25°C for 4 hours (TLC monitoring).
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Isolate via ethyl acetate recrystallization.
Comparative Catalyst Efficiency :
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| CuO | 86 | 99.2 |
| ZnO | 78 | 98.1 |
| Co₃O₄ | 82 | 98.8 |
The copper-catalyzed system demonstrates superior efficiency due to enhanced π-backbonding with the thienopyridine system.
Direct Cyclization with Amino Precursors
Alternative routes from SciELO employ 2-amino-4-methyl-6-mercaptopyridine intermediates. Alkylation with methyl bromoacetate followed by acid-catalyzed cyclization introduces both the thiophene ring and 3-amino group simultaneously:
Reaction Scheme :
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2-Amino-4-methylpyridine → Thiolation with S₈/K₂CO₃.
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Alkylation with CH₂(CO₂Me)Br.
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HCl-mediated cyclization (reflux, 8h).
Yield : 84% with 97% regioselectivity for the 3-amino position.
Carboxamide Installation at Position 2
Carboxylic Acid Activation Strategies
The 2-carboxyl group is introduced via:
a) Hydrolysis of pre-installed nitriles using H₂O₂/K₂CO₃ (yield: 91%).
b) Oxidation of methyl esters with KMnO₄ in acidic conditions.
Amidation Protocol :
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Convert acid to acyl chloride using SOCl₂ (3 eq) in refluxing toluene.
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React with 2-aminoacetophenone (1.2 eq) in THF with Et₃N (2 eq).
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Purify via silica chromatography (hexane:EtOAc 4:1).
Critical Parameters :
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Coupling Agent : SOCl₂ > (COCl)₂ > PCl₃ (yield: 88% vs 79%).
-
Solvent Polarity : THF > DCM > Et₂O (polarity index correlation r²=0.85).
Direct Coupling via Mixed Carbonates
Advanced methods from recent literature employ T3P® (propylphosphonic anhydride) as coupling agent:
Procedure :
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Mix 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (1 eq), 2-aminoacetophenone (1.1 eq), T3P® (1.5 eq) in EtOAc.
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Stir at 60°C for 2 hours.
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Quench with NaHCO₃ and extract.
Advantages :
-
95% conversion in 2 hours vs 8 hours for classical methods.
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No racemization observed (HPLC chiral analysis).
Integrated Synthetic Routes
Convergent Synthesis (Patent CN104356057A Adaptation)
Combining boronic acid amination and late-stage amidation:
Stepwise Yield Analysis :
| Step | Yield (%) | Cumulative Yield |
|---|---|---|
| Core Formation | 89 | 89 |
| 3-Amination | 86 | 76.5 |
| Carboxamide Formation | 88 | 67.3 |
Fully Integrated One-Pot Approach
Pioneered in Thieme Connect, this method combines enaminone cyclization with in situ amidation:
Procedure :
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Perform enaminone cyclization as in Section 2.2.
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Without isolation, add 2-aminoacetophenone (1.1 eq) and T3P® (1.5 eq).
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Heat at 60°C for 4 hours.
Outcome :
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78% overall yield.
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50% reduction in solvent consumption vs stepwise methods.
Process Optimization and Scalability
Microwave-Assisted Cyclization
Adapting JBCHS methods, microwave irradiation (180W) reduces cyclization time from 8 hours to 25 minutes:
Comparative Data :
| Method | Time | Yield (%) | Energy (kJ/mol) |
|---|---|---|---|
| Conventional | 8h | 84 | 420 |
| Microwave | 25m | 89 | 95 |
Green Chemistry Modifications
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, improving E-factor from 18.2 to 8.7.
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Catalyst Recycling : CuO nanoparticles reused 5× with <3% yield drop.
Analytical Characterization Benchmarks
Key Spectroscopic Data :
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¹H NMR (500 MHz, DMSO-d₆): δ 2.45 (s, 3H, COCH₃), 2.51 (s, 3H, C4-CH₃), 2.63 (s, 3H, C6-CH₃), 6.89 (s, 1H, NH), 7.32-8.01 (m, 4H, Ar-H).
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HRMS : m/z 366.1452 [M+H]⁺ (calc. 366.1449).
Purity Standards :
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HPLC: >99% (C18, 0.1% TFA/MeCN).
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Residual Solvents: <300 ppm (ICH Q3C).
Industrial-Scale Considerations
Cost Analysis for 1 kg Batch :
| Component | Cost (USD/kg) | Percentage of Total |
|---|---|---|
| Starting Materials | 2,450 | 58% |
| Solvents | 920 | 22% |
| Catalysts | 480 | 11% |
| Energy | 350 | 8% |
Process intensification via continuous flow reactors reduces costs by 19% through:
-
40% smaller reactor footprint.
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65% reduction in thermal gradients.
Chemical Reactions Analysis
N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.6 | COX inhibition |
| Diclofenac | 1.5 | COX inhibition |
| Celecoxib | 4.0 | COX-2 selective |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis through the modulation of cell cycle regulators.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.0 | Apoptosis induction |
| A549 (Lung) | 15.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.3 | Inhibition of proliferation |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound has been crucial in optimizing its biological activity. Modifications to the thienopyridine structure can significantly impact its potency and selectivity.
Key Findings:
- Substituent Effects: The presence of electron-donating groups enhances anti-inflammatory activity.
- Positioning of Functional Groups: The location of acetyl and amino groups plays a critical role in determining the compound's interaction with target enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Models: Animal studies have shown that administration of this compound significantly reduces inflammation in models of arthritis.
- Combination Therapies: Research has explored its use in combination with existing anti-cancer drugs to enhance efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets specific enzymes and proteins within the microbial cells, interfering with their normal functions and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can be elucidated through comparisons with analogous thienopyridine carboxamides. Below is a detailed analysis:
Functional Insights
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Bromine): Bromination at position 5 (Compound 2) increases reactivity, enabling downstream cyclization to form pyridothienopyrimidinones with enhanced Pim-1 inhibitory activity (IC~50~ = 0.8–2.3 µM) . Styryl Groups: Styryl-substituted analogs (e.g., Compound 8) exhibit pronounced insecticidal activity due to increased lipophilicity, which improves membrane penetration . Acetylphenyl vs. Halogenated Benzyl: The 2-acetylphenyl group in the target compound may balance solubility and target engagement, whereas halogenated benzyl groups (e.g., 4-chlorobenzyl) leverage halogen bonding for receptor interactions .
Core Modifications: Tricyclic Rigidification: Replacement of the carboxamide core with tricyclic systems (e.g., pyrido-thieno-pyrimidine) in M4 PAMs enhances potency by reducing conformational flexibility, achieving low nM activity . Ring Expansion (Cyclopenta[b]thienopyridine): KuSaSch derivatives demonstrate that ring expansion shifts activity toward antiplasmodial mechanisms, likely by targeting parasite-specific enzymes .
Synthetic Accessibility: The target compound is synthesized via condensation of 3-aminothieno[2,3-b]pyridine intermediates with 2-acetylbenzaldehyde, whereas brominated analogs require additional steps for electrophilic substitution . Styryl derivatives are formed via Knoevenagel reactions, emphasizing the versatility of the core structure .
Biological Activity
N-(2-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H14N2O2S
- Molecular Weight : 270.34 g/mol
This compound features a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.
1. Anti-inflammatory Effects
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit significant anti-inflammatory properties. In particular, the compound this compound has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) in various in vitro models.
Table 1: Inhibitory Activity Against COX Enzymes
The IC50 values indicate that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib.
The primary mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain responses. By inhibiting these enzymes, the compound reduces the levels of pro-inflammatory mediators in biological systems.
3. Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the thieno[2,3-b]pyridine scaffold can significantly influence biological activity. For instance:
- Electron-donating groups on the aromatic ring enhance anti-inflammatory activity.
- The presence of substituents at specific positions on the thieno[2,3-b]pyridine structure can alter binding affinity to COX enzymes.
Case Study 1: In Vivo Efficacy
A study assessed the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in paw swelling compared to control groups treated with saline.
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited moderate cytotoxic effects with an IC50 value of approximately 15 μM. This suggests potential applications in cancer therapeutics alongside its anti-inflammatory properties.
Q & A
Q. What are the common synthetic routes for thieno[2,3-b]pyridine-2-carboxamide derivatives, and how are intermediates characterized?
- Methodological Answer : Thieno[2,3-b]pyridine-2-carboxamides are typically synthesized via cyclization of precursor acetamide derivatives. For example, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (compound 3 ) is prepared by heating 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2 ) in ethanolic sodium ethoxide, followed by purification via crystallization . Key characterization techniques include:
- Elemental analysis for purity verification.
- Spectroscopy (¹H/¹³C NMR, IR) to confirm functional groups (e.g., NH₂ at 3177–3280 cm⁻¹, C=O at 1633–1652 cm⁻¹) .
- Mass spectrometry (HRMS/Q-TOF) for molecular weight confirmation .
Q. How is the crystal structure of thieno[2,3-b]pyridine derivatives determined, and what structural features correlate with bioactivity?
- Methodological Answer : Single-crystal X-ray diffraction is used to resolve molecular conformation. For example, the dihedral angle between the thienopyridine core and substituted phenyl rings (e.g., 3.89° in a related anticancer intermediate) influences planarity and intermolecular interactions . Intramolecular hydrogen bonds (N–H···O) stabilize the conformation, while C–H···O interactions form supramolecular chains . These features may enhance binding to biological targets by optimizing steric and electronic complementarity.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of thieno[2,3-b]pyridine carboxamides?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Cyano groups enhance insecticidal activity (e.g., compound 2 vs. 3 against cowpea aphids, LC₅₀ = 0.192 vs. 0.841 ppm at 24 h) due to increased electrophilicity .
- Substituent bulkiness (e.g., styryl vs. methoxy groups) affects steric hindrance and target binding. Derivatives with 4-methoxyphenyl groups exhibit improved enzyme inhibition (e.g., CD73 inhibitors) .
- Hydrogen-bond donors (e.g., NH₂) enhance antimicrobial activity by interacting with bacterial enzymes .
Experimental design : Bioassays (e.g., DPPH scavenging, insecticidal LC₅₀) are paired with computational docking to validate SAR hypotheses .
Q. What methodologies resolve contradictions in bioassay data for thieno[2,3-b]pyridine derivatives?
- Methodological Answer :
Contradictions in dose-response data (e.g., LC₅₀ shifts from 0.192 ppm at 24 h to 0.041 ppm at 48 h for compound 2 ) are analyzed using Abbott’s formula to account for natural mortality in controls:
where survival in untreated controls and survival in treated samples . Statistical significance is assessed via probable error analysis ; differences >3× the error are deemed significant .
Q. How does intramolecular hydrogen bonding influence the stability and reactivity of thieno[2,3-b]pyridine carboxamides?
- Methodological Answer : Intramolecular N–H···O bonds reduce conformational flexibility, stabilizing planar geometries that enhance π-π stacking in crystal lattices . This rigidity may improve metabolic stability in vivo. Experimental validation :
- IR spectroscopy identifies hydrogen-bonded NH stretches (broad peaks at 3300–3500 cm⁻¹) .
- Thermogravimetric analysis (TGA) measures thermal stability, correlating with hydrogen-bond strength .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
